Selurampanel
Description
Contextualization within Excitatory Amino Acid Neurotransmission Research
Excitatory amino acid (EAA) neurotransmission, primarily mediated by L-glutamate, is the principal mechanism for fast excitatory signaling in the central nervous system (CNS). acnp.org This system is fundamental to a vast array of neurological functions, from basic sensory and motor processing to complex cognitive processes like learning and memory. acnp.orgtmc.edu The excitatory actions of glutamate (B1630785) are critical for normal synaptic transmission and plasticity. acnp.org However, excessive or prolonged activation of glutamate receptors can lead to excitotoxicity, a pathological process implicated in a variety of neurological disorders. This has driven extensive research into compounds that can modulate EAA neurotransmission, with the goal of developing novel therapeutic agents.
Overview of Glutamate Receptors as Pharmacological Targets
Glutamate exerts its effects by binding to a diverse family of receptors, which are broadly classified into two main superfamilies: ionotropic and metabotropic receptors. acnp.orgmhmedical.com Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger systems. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. mhmedical.com The iGluRs are further subdivided into three main subtypes based on their selective activation by specific agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. acnp.orgmhmedical.com The distinct properties and distribution of these receptor subtypes make them attractive targets for pharmacological intervention.
AMPA receptors are responsible for the majority of fast excitatory synaptic transmission throughout the CNS. mhmedical.com They are composed of four subunits (GluA1-4) that assemble to form a cation-permeable channel. Upon binding glutamate, the AMPA receptor channel opens, allowing the influx of sodium ions and, in some subunit compositions, calcium ions, leading to depolarization of the postsynaptic membrane. tandfonline.com
Kainate receptors, composed of different subunits (GluK1-5), have a more complex role in synaptic function. tandfonline.com They are found on both presynaptic and postsynaptic membranes and can modulate neurotransmitter release as well as mediate postsynaptic responses. While they contribute to excitatory neurotransmission, their activation patterns and functional roles are distinct from those of AMPA receptors. researchgate.net
Both AMPA and kainate receptors are integral to numerous physiological processes. AMPA receptors are critically involved in synaptic plasticity, the cellular mechanism underlying learning and memory. ontosight.ai Their rapid activation and deactivation kinetics are essential for the high-fidelity transmission of information across synapses.
Kainate receptors are also implicated in synaptic plasticity and have been shown to play a role in the regulation of neuronal network excitability. researchgate.net Dysregulation of both AMPA and kainate receptor function has been linked to various neurological and psychiatric conditions, including epilepsy, where excessive excitatory signaling can lead to seizures. tandfonline.comresearchgate.net This makes them a key focus for the development of antagonist compounds.
Ionotropic Glutamate Receptor Subtypes: AMPA and Kainate Receptors
Historical Development and Discovery of Selurampanel
This compound (BGG492) was developed by Novartis as a competitive antagonist of AMPA and kainate receptors. researchgate.netspringer.comncats.io It emerged from research efforts focused on identifying new mechanisms of action for antiepileptic drugs by targeting the glutamate system. tandfonline.com As a competitive antagonist, this compound works by binding to the same site on the receptor as the endogenous ligand, glutamate, thereby preventing its activation. tandfonline.com Preclinical studies demonstrated its anticonvulsant activity in various animal models. researchgate.net Subsequently, it entered clinical trials to investigate its potential for treating conditions such as epilepsy, migraine, and tinnitus. wikipedia.orgspringer.commedkoo.com However, the development of this compound for these indications was later discontinued. springer.comncats.io
Interactive Data Tables
Key Properties of this compound
| Property | Description | Source(s) |
| Chemical Class | Quinoxaline-dione sulfonamide | targetmol.com |
| Mechanism of Action | Competitive antagonist of AMPA and kainate receptors | tandfonline.comwikipedia.org |
| Developmental Code | BGG492 | wikipedia.orgontosight.ai |
| Developer | Novartis | springer.comncats.io |
| Investigated Indications | Epilepsy, Migraine, Tinnitus | wikipedia.orgspringer.commedkoo.com |
| Development Status | Discontinued | springer.comncats.io |
Ionotropic Glutamate Receptor Subtypes
| Receptor Subtype | Agonist | Primary Function | Role in Pathology |
| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | Fast excitatory synaptic transmission, synaptic plasticity | Epilepsy |
| Kainate | Kainic acid | Modulation of neurotransmitter release, excitatory postsynaptic currents | Epilepsy, Pain |
| NMDA | N-methyl-D-aspartate | Synaptic plasticity, learning and memory | Excitotoxicity |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECSFFXUPEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238467 | |
| Record name | Selurampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912574-69-7 | |
| Record name | N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912574-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selurampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selurampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selurampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELURAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Selurampanel Action
Competitive Antagonism of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors
Selurampanel acts as a competitive antagonist at AMPA receptors, meaning it directly competes with glutamate (B1630785) for the same binding site on the receptor. tandfonline.com This binding prevents the receptor from being activated by glutamate, thereby inhibiting the downstream effects of AMPA receptor activation. ontosight.ai Preclinical studies have demonstrated its binding affinity for both rat and human AMPA receptors. researchgate.net
Ligand Binding Site Interactions and Receptor Subunit Affinity (e.g., GluA1-4)
AMPA receptors are tetrameric structures composed of four subunits (GluA1-4). dovepress.com The specific subunit composition of the receptor influences its functional properties, including its affinity for ligands. This compound has been shown to be an antagonist of AMPA receptors containing subunits GluA1-4. researchgate.net Research indicates that this compound exhibits a good binding affinity for AMPA receptors in rats and humans. researchgate.net
The affinity of this compound for AMPA receptors has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%, provides a measure of its potency.
| Species | Receptor Type | IC50 (μM) |
| Rat | AMPA | 0.19 |
| Human | AMPA | 0.2 |
| Data from preclinical studies on this compound's binding affinity. researchgate.net |
Modulation of Ion Channel Gating and Current Flow
By competitively binding to the ligand-binding domain of the AMPA receptor, this compound prevents the conformational changes necessary for ion channel opening. biorxiv.org AMPA receptor activation by glutamate normally leads to the rapid opening of its associated ion channel, allowing an influx of cations, primarily sodium (Na+), which depolarizes the neuron and generates an excitatory postsynaptic current. wikipedia.org this compound's antagonism at the binding site effectively blocks this ion current, thus reducing neuronal excitability. ontosight.ainih.gov
Antagonism of Kainate Receptors (GluK1-5)
In addition to its effects on AMPA receptors, this compound is also an antagonist of kainate receptors. researchgate.netncats.io Kainate receptors are another class of ionotropic glutamate receptors involved in excitatory neurotransmission and synaptic plasticity. nih.gov
Comparative Affinity and Selectivity for Kainate Receptor Subtypes
Kainate receptors are composed of five different subunits (GluK1-5). nih.gov this compound specifically shows antagonist activity at kainate receptors containing GluK1 and GluK2 subunits. researchgate.net Preclinical data indicates a functional efficacy of this compound on rat cortical wedges for both AMPA and kainate receptors. researchgate.net
| Receptor Type | Functional Efficacy (IC50 in μM) |
| AMPA Receptor | 0.46 |
| Kainate Receptor | 0.42 |
| Functional efficacy of this compound in a rat cortical wedge model. researchgate.net |
This compound demonstrates selectivity for AMPA and kainate receptors over another type of glutamate receptor, the N-methyl-D-aspartate (NMDA) receptor. Studies have shown a significantly lower affinity for the glycine-binding site of the NMDA receptor. researchgate.net
Downstream Signaling Pathway Modulation
The antagonism of AMPA and kainate receptors by this compound leads to the modulation of various downstream signaling pathways. The activation of these receptors by glutamate typically initiates a cascade of intracellular events, including the activation of second messenger systems and protein kinases, which are fundamental to processes like synaptic plasticity. mdpi.commdpi.com
By blocking the initial trigger—glutamate binding—this compound can indirectly influence these downstream pathways. For instance, the influx of calcium (Ca2+) through certain AMPA and kainate receptors can activate calcium-dependent signaling cascades. dovepress.com By inhibiting this influx, this compound can prevent the activation of these pathways. However, the specific downstream signaling pathways directly modulated by this compound are not extensively detailed in the provided search results. The primary mechanism described is the direct blockade of ionotropic receptor function, leading to a reduction in excitatory neurotransmission. tandfonline.comontosight.ai
Effects on Intracellular Calcium Dynamics
The regulation of intracellular calcium ([Ca²⁺]i) is a critical aspect of neuronal function, influencing everything from neurotransmitter release to gene expression. AMPA receptors can contribute to calcium influx, particularly those lacking the edited GluA2 subunit, which makes the channel permeable to Ca²⁺ ions. wikipedia.org Over-activation of these receptors can lead to excessive calcium entry, a key factor in excitotoxicity, a pathological process implicated in neuronal damage. researchgate.net
As a competitive AMPA receptor antagonist, this compound directly modulates these dynamics by preventing the receptor's activation by glutamate. This blockade inhibits the influx of ions, including sodium and, where applicable, calcium, through the AMPA receptor channel. wikipedia.org Research on other AMPA receptor antagonists has demonstrated this effect more directly. For instance, studies with the related antagonist talampanel (B1681217) showed that it could reduce elevated intracellular calcium levels in the motor neurons of a mouse model of amyotrophic lateral sclerosis (ALS). nih.gov Although this effect was observed when the drug was administered presymptomatically, it supports the principle that blocking AMPA receptors can mitigate pathological increases in intracellular calcium. nih.gov Therefore, this compound's mechanism inherently involves the attenuation of glutamate-induced calcium influx, which may contribute to its neuroprotective potential in conditions of glutamate-mediated excitotoxicity. nih.govresearchgate.net
Influence on Synaptic Plasticity Mechanisms (e.g., LTP, LTD)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. lumenlearning.com Two of the most studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synaptic connection, and long-term depression (LTD), a lasting weakening of the synapse. lumenlearning.comelifesciences.orgacnp.org These processes heavily rely on the trafficking and function of AMPA receptors. elifesciences.orgbehavioralhealth2000.com
LTP is often initiated by the activation of N-Methyl-D-aspartate (NMDA) receptors, which leads to a calcium-dependent cascade that results in the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. lumenlearning.com Conversely, LTD is associated with the removal of AMPA receptors from the synapse. lumenlearning.comacnp.org
Table 1: Summary of this compound's Effects on Cellular Mechanisms
| Cellular Mechanism | Effect of this compound | Rationale |
|---|---|---|
| Intracellular Calcium Dynamics | Reduces glutamate-mediated Ca²⁺ influx | Competitively antagonizes AMPA receptors, preventing the opening of associated ion channels that can be permeable to calcium. wikipedia.orgnih.gov |
| Synaptic Plasticity (LTP/LTD) | Modulates the expression of plasticity without blocking its induction | Reduces the excitatory postsynaptic potential mediated by AMPA receptors but does not prevent the core NMDA receptor-dependent signaling that initiates LTP and LTD. researchgate.netlumenlearning.com |
Selectivity Profile Against Other Neurotransmitter Receptors and Ion Channels
The specificity of a drug for its intended target over other receptors is a critical determinant of its therapeutic profile. This compound is characterized as a competitive antagonist of both AMPA and kainate receptors. wikipedia.orgspringer.com Its functional efficacy has been shown to be similar for both receptor types, with IC₅₀ values (the concentration required to inhibit 50% of the response) in the sub-micromolar range. researchgate.net Specifically, one study noted the functional efficacy on a rat cortical wedge preparation was 0.46 μM for AMPA receptors and 0.42 μM for kainate receptors. researchgate.net
A key feature of this compound's selectivity is its pronounced preference for AMPA/kainate receptors over the other major ionotropic glutamate receptor, the NMDA receptor. researchgate.net Research indicates that this compound has more than a 100-fold selectivity for AMPA receptors compared to NMDA receptors. researchgate.net This high degree of selectivity is significant, as non-selective blockade of all glutamate receptors, particularly NMDA receptors, is often associated with significant adverse effects. Information regarding this compound's activity at other, unrelated neurotransmitter receptors (such as those for GABA, serotonin, or dopamine) and various other ion channels is not prominently featured in the primary literature, suggesting a focused action on its primary targets. weizmann.ac.ilresearchgate.net
Table 2: Selectivity Profile of this compound
| Receptor/Ion Channel | Activity | Finding | Citation |
|---|---|---|---|
| AMPA Receptor | Competitive Antagonist | Potent antagonist with an IC₅₀ of approximately 190 nM. | medchemexpress.com |
| Kainate Receptor | Competitive Antagonist | Acts as an antagonist with functional efficacy similar to its effect on AMPA receptors. | researchgate.netspringer.com |
| NMDA Receptor | Very Low Affinity | Over 100-fold more selective for AMPA receptors than for NMDA receptors. | researchgate.net |
| Other Neurotransmitter Receptors (e.g., GABA, Serotonin) | Not a primary target | No significant activity reported in major pharmacological studies, indicating high selectivity. | weizmann.ac.ilresearchgate.net |
| Other Ion Channels | Not a primary target | No significant activity reported in major pharmacological studies, indicating high selectivity. | weizmann.ac.ilresearchgate.net |
Chemical Synthesis and Structural Analogues of Selurampanel
Synthesis of the Quinazolinedione Sulfonamide Core Structure
The synthesis of selurampanel and its analogues revolves around the construction of the quinazolinedione ring system, followed by the introduction of the sulfonamide moiety. researchgate.net This process involves several key intermediates and reaction pathways that have been optimized to ensure high yield and purity.
The synthesis of the quinazolinedione core typically begins with substituted anthranilic esters. mdpi.com A common route involves the cyclocondensation of these esters with ureas, a process that can be performed without the need for metal catalysts. mdpi.com For instance, N-aryl-N'-pyridyl ureas can be formed and subsequently cyclized to yield the corresponding fused heterocycles. mdpi.com
Another critical step is the introduction of the sulfonamide group. This is often achieved by reacting the N(3) position of the quinazoline-2,4-dione ring with a sulfonyl chloride. researchgate.net The choice of sulfonyl chloride is a key determinant of the final compound's properties.
A general synthetic approach can be outlined as follows:
Formation of the Urea (B33335) Intermediate: Reaction of a substituted anthranilic ester with a suitable urea derivative.
Cyclization: Heating the urea intermediate to induce cyclocondensation and form the quinazolinedione ring.
Sulfonylation: Introduction of the sulfonamide group at the N(3) position using a specific sulfonyl chloride in the presence of a base.
More recent synthetic methods aim to improve efficiency and versatility. For example, a copper-catalyzed cascade reaction of in-situ generated nitrogen-substituted isocyanates with 2-iodoanilines has been developed to produce 1-aminobenzimidazolones, which are structurally related to the quinazolinedione core. researchgate.net
Optimizing the synthesis of this compound and its analogues is crucial for both research and potential large-scale production. Key strategies focus on improving reaction conditions, minimizing side products, and simplifying purification processes.
Reaction Condition Optimization:
Temperature and Pressure Control: Precise control over temperature and pressure during the reaction can significantly impact the reaction rate and prevent the formation of unwanted byproducts. arborpharmchem.com
Catalyst Selection: The use of appropriate catalysts can accelerate the reaction and improve selectivity, leading to higher yields of the desired product. arborpharmchem.com
Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction kinetics and product formation.
Purification Techniques:
Crystallization: This is a common method for purifying the final compound, separating it from impurities based on differences in solubility. arborpharmchem.com
Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are used to separate the desired product from closely related impurities. arborpharmchem.commdpi.com
Process Optimization:
Continuous Manufacturing: Shifting from batch processing to continuous manufacturing can enhance efficiency, reduce waste, and ensure consistent product quality. arborpharmchem.com
Green Chemistry Principles: Implementing principles of green chemistry, such as using less hazardous reagents and reducing waste, can make the synthesis more environmentally friendly and economically viable. pharmtech.com
Interactive Table: Key Synthetic Reactions for Quinazolinedione Derivatives
| Reaction Type | Description | Key Reagents | Significance |
| Cyclocondensation | Formation of the quinazolinedione ring from an anthranilic ester and a urea derivative. mdpi.com | Anthranilic esters, ureas | Core structure formation |
| Sulfonylation | Introduction of the sulfonamide group at the N(3) position. researchgate.net | Quinazolinedione, sulfonyl chloride, base | Introduces key functional group for activity |
| Nucleophilic Substitution | Can be used to introduce various substituents onto the core structure. | Halogenated quinazolinedione, nucleophile | Derivatization and analogue synthesis |
| Copper-Catalyzed Coupling | Modern method for forming C-N bonds, potentially applicable to the synthesis. researchgate.net | Aryl halide, amine, copper catalyst | Efficient bond formation |
Key Synthetic Intermediates and Reaction Pathways
Derivatization and Chemical Modification Strategies
The derivatization of the this compound scaffold is a key strategy for exploring the structure-activity relationship (SAR) and developing new analogues with improved pharmacological profiles. nih.gov
The design of this compound analogues often involves modifying the substituents on the quinazolinedione ring system and the sulfonamide moiety. researchgate.net For example, a series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their biological activity. researchgate.net
Another approach involves the synthesis of bioisosteres, where a functional group is replaced by another with similar physical or chemical properties. For instance, the sulfonamide group in this compound could potentially be replaced by other acidic moieties to explore their impact on receptor binding and activity. tcichemicals.com
When chiral centers are present in a molecule, the different enantiomers can exhibit distinct pharmacological activities. researchgate.net Therefore, controlling the stereochemistry during synthesis and ensuring the enantiomeric purity of the final product are critical aspects of drug development. canada.ca
Enantiomeric purity is the measure of how much one enantiomer is present in a sample compared to the other. wikipedia.org For chiral drugs, it is essential to develop and validate analytical methods, such as chiral HPLC, to determine the enantiomeric purity of the drug substance. mdpi.comchromatographyonline.com The specification for a chiral drug substance should include a test for enantiomeric purity, and a limit should be set for the unwanted enantiomer. canada.ca
Design and Synthesis of this compound Analogues
Related Chemical Classes of AMPA/Kainate Receptor Antagonists
This compound belongs to the broader class of non-NMDA receptor antagonists. researchgate.net Several other chemical classes of compounds also exhibit antagonistic activity at AMPA and/or kainate receptors.
Quinoxaline-2,3-diones: This is a well-studied class of competitive AMPA/kainate receptor antagonists. nih.gov Early examples include CNQX and DNQX. mcgill.ca More recent research has focused on developing analogues with improved selectivity and pharmacokinetic properties. encyclopedia.pubacs.org
Willardiine Derivatives: These compounds are based on the structure of the natural AMPA/kainate receptor agonist, willardiine. nih.govencyclopedia.pub They are competitive antagonists that typically contain an α-amino acid functionality linked to a heterocyclic ring. nih.gov
Decahydroisoquinolines: This class of compounds represents another group of competitive AMPA/kainate antagonists that have been investigated for their neuroprotective effects. ahajournals.org
Atropisomeric Quinazolin-4-ones: These compounds act as potent non-competitive AMPA receptor antagonists. ahajournals.org
Structural Comparison with Quinoxalinediones and Other Scaffolds
This compound (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. novartis.comwikipedia.org Its chemical backbone is a quinazoline-2,4-dione, a heterocyclic scaffold that is structurally related to, yet distinct from, the widely recognized quinoxaline-2,3-dione series of antagonists. wikipedia.org
The development of competitive AMPA receptor antagonists has been dominated by the quinoxaline-2,3-dione scaffold. Early examples such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) were instrumental in elucidating the role of AMPA receptors but suffered from poor water solubility and a lack of selectivity against the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. Later analogues, like NBQX, showed improved selectivity for AMPA/kainate receptors over NMDA receptors. nih.gov
This compound's quinazoline-2,4-dione core differs from the quinoxaline-2,3-dione core in the arrangement of nitrogen atoms within the bicyclic structure. Specifically, the nitrogen atoms in quinazoline (B50416) are at positions 1 and 3, whereas in quinoxaline (B1680401) they are at positions 1 and 4. This alteration fundamentally changes the electronic and steric properties of the molecule. This compound belongs to a class of N-sulfonylamino 1H-quinazoline-2,4-diones. researchgate.net
Beyond the quinoxaline and quinazoline scaffolds, other structurally diverse classes of competitive AMPA/kainate receptor antagonists have been identified. These include compounds based on isatin (B1672199) oximes (e.g., NS1209) and pyrazine (B50134) derivatives (e.g., RPR117824), each presenting a unique chemical architecture for interacting with the glutamate (B1630785) receptor binding site. researchgate.net The development of this compound from a quinazolinedione scaffold represents a targeted evolution from the foundational quinoxalinedione (B3055175) series to optimize pharmacological properties. researchgate.netnih.gov
| Compound Scaffold | Core Structure | Example Compound(s) |
|---|---|---|
| Quinoxaline-2,3-dione | ![]() | CNQX, DNQX, NBQX |
| Quinazoline-2,4-dione | ![]() | This compound (BGG492) |
| Isatin Oxime | ![]() | NS1209 |
Evolution of Structural Features for Enhanced Activity
The design of this compound is the result of a systematic structure-activity relationship (SAR) study aimed at improving upon the limitations of earlier AMPA receptor antagonists. nih.gov The evolution from simple quinoxalinediones to the highly substituted quinazolinedione structure of this compound involved key modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
A pivotal development was the introduction of a sulfonamide group attached to the N3 position of the quinazoline-2,4-dione core. researchgate.netdrugbank.com This feature was found to be crucial for potent antagonism. The research leading to this compound specifically explored a series of quinazolinedione sulfonamides. novartis.comnih.gov
The synthesis of this compound involves several key steps to build its characteristic substituted structure. A crucial intermediate is 2-amino-4-isopropyl-5-iodo-benzoic acid methyl ester. newdrugapprovals.org The synthesis proceeds via a palladium-catalyzed Stille coupling reaction to introduce the 1-methyl-1H-pyrazol-5-yl group at the C6 position of the benzene (B151609) ring. newdrugapprovals.org Following this, the molecule is treated with an agent like 4-chlorophenoxycarbonyl isocyanate, and subsequent cyclization is induced by heating with methanesulfonohydrazide (B82010) in the presence of a base (diisopropylethylamine) in dioxane. newdrugapprovals.org This final step forms the quinazolinedione ring and attaches the methanesulfonamide (B31651) moiety at the N3 position, yielding this compound. newdrugapprovals.org
The SAR studies revealed that specific substitutions on the quinazolinedione scaffold were critical for optimal activity:
N3-Sulfonamide Moiety: This group is a key pharmacophoric element. X-ray crystallography of related compounds bound to the AMPA receptor (hGluA2 subunit) shows that the sulfonamide forms critical hydrogen bonds within the ligand-binding domain. researchgate.net Specifically, it interacts with the side chains of key amino acid residues, including threonine and glutamic acid, anchoring the molecule in the active site. drugbank.com
C7-Isopropyl Group: This bulky, lipophilic group occupies a hydrophobic pocket within the receptor, contributing significantly to the binding affinity. nih.gov
C6-Pyrazolyl Group: The introduction of the N-methyl-pyrazolyl substituent at the C6 position was found to further enhance potency. nih.gov This group engages in favorable π-π stacking interactions with a tyrosine residue (Tyr450) in the binding pocket, stabilizing the ligand-receptor complex. drugbank.com
This combination of features resulted in a compound with high affinity and selectivity. This compound is a potent competitive antagonist with an IC₅₀ of 190 nM for the AMPA receptor. medchemexpress.comabmole.com Its functional efficacy has been measured with IC₅₀ values of 0.46 µM for AMPA receptors and 0.42 µM for kainate receptors in rat cortical wedge assays. researchgate.net The evolution from simpler scaffolds to the complex, multi-featured structure of this compound highlights a successful, structure-guided drug design effort to create a potent and orally active AMPA receptor antagonist. novartis.comnih.gov
| Compound | Scaffold | Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| This compound (BGG492) | Quinazoline-2,4-dione | AMPA Receptor | 190 nM (IC₅₀) | medchemexpress.comabmole.com |
| This compound (BGG492) | Quinazoline-2,4-dione | AMPA Receptor (functional) | 0.46 µM (IC₅₀) | researchgate.net |
| This compound (BGG492) | Quinazoline-2,4-dione | Kainate Receptor (functional) | 0.42 µM (IC₅₀) | researchgate.net |
| CNQX | Quinoxaline-2,3-dione | GluK1 | 1.1 µM (Kᵢ) | nih.gov |
| CNQX | Quinoxaline-2,3-dione | GluA2 (AMPA) | 0.25 µM (Kᵢ) | nih.gov |
| DNQX | Quinoxaline-2,3-dione | GluK1 | 0.64 µM (Kᵢ) | nih.gov |
| DNQX | Quinoxaline-2,3-dione | GluA2 (AMPA) | 0.15 µM (Kᵢ) | nih.gov |
| NBQX | Quinoxaline-2,3-dione | GluK1 | 0.33 µM (Kᵢ) | nih.gov |
| NBQX | Quinoxaline-2,3-dione | GluA2 (AMPA) | 0.11 µM (Kᵢ) | nih.gov |
Preclinical Pharmacodynamics and Efficacy Studies of Selurampanel
In Vitro Pharmacological Characterization
The initial characterization of selurampanel involved a series of in vitro studies to determine its binding affinity, functional antagonism, and effects on neuronal cells. These assays are fundamental in establishing the potency, selectivity, and cellular mechanism of action of a compound.
Receptor binding assays are used to measure the affinity of a drug for its target receptor. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. promegaconnections.com Preclinical studies for this compound demonstrated its potent binding affinity for AMPA receptors.
In binding assays using rat brain tissue, this compound showed an IC50 value of 0.19 µM (190 nM). researchgate.netmedchemexpress.com A similar potency was observed with human AMPA receptors, with a reported IC50 of 0.2 µM. researchgate.net These studies also highlighted the selectivity of this compound. It was found to be over 145-fold more selective for the AMPA receptor than for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and more than 540-fold selective over kainate receptors. researchgate.net While this compound is described as an AMPA/kainate receptor antagonist, these data indicate a significantly higher affinity for AMPA receptors. wikipedia.orgresearchgate.net
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Target | Tissue Source | IC50 Value | Selectivity |
|---|---|---|---|
| AMPA Receptor | Rat | 0.19 µM | - |
| AMPA Receptor | Human | 0.2 µM | - |
| NMDA Receptor (Glycine Site) | - | - | >145-fold vs. AMPA |
Data sourced from preclinical studies. researchgate.net
To assess the functional consequences of receptor binding, this compound was evaluated in cellular systems engineered to express specific glutamate (B1630785) receptor subtypes. Human Embryonic Kidney (HEK293) cells are commonly used for this purpose as they can be transfected to express specific receptor and accessory proteins, providing a controlled environment to study drug effects. nih.govreadycell.cominvivogen.com
Functional assays for this compound confirmed its antagonist activity. In one study using a rat cortical wedge preparation, this compound demonstrated functional antagonism at both AMPA and kainate receptors, with IC50 values of 0.46 µM and 0.42 µM, respectively. researchgate.netmdpi.com These functional assays, which measure the ability of the compound to inhibit receptor activation (e.g., by preventing ion influx), are crucial for confirming that receptor binding translates into a biological effect. nih.gov While specific data from HEK293 cell-based assays for this compound are not detailed in the provided sources, this type of system is standard for evaluating AMPA receptor antagonists, often by measuring the inhibition of glutamate- or AMPA-induced increases in intracellular calcium. nih.govnih.gov
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. springermedizin.deexplorationpub.com This process is believed to be a key mechanism in various neurological disorders, including epilepsy. ontosight.ai In vitro models of excitotoxicity, often using primary neuronal cultures, are employed to test the neuroprotective potential of compounds. explorationpub.commdpi.com
By blocking AMPA receptors, this compound is hypothesized to protect neurons from glutamate-induced excitotoxicity. ontosight.ai AMPA receptor antagonists can prevent the excessive influx of ions that triggers the downstream cascade of cell death. While specific studies detailing the effects of this compound in excitotoxicity models are not extensively reported in the search results, the established mechanism of action of AMPA antagonists supports a neuroprotective role. nih.gov For instance, other AMPA antagonists have been shown to inhibit AMPA-induced increases in intracellular calcium in cultured rat cortical neurons, a key event in excitotoxicity. nih.gov
Functional Assays in Recombinant Receptor Systems (e.g., HEK293 cells)
In Vivo Efficacy in Animal Models
Following in vitro characterization, this compound was tested in various animal models of seizures and epilepsy to determine its anticonvulsant efficacy in vivo. These models are designed to mimic different aspects of human epilepsy, and efficacy across multiple models suggests a broad spectrum of activity.
This compound demonstrated robust anticonvulsant effects in a range of standard rodent seizure models. researchgate.netpracticalneurology.com
Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures and is used to identify drugs effective against this seizure type. This compound potently and dose-dependently antagonized MES-induced seizures in mice, with a median effective dose (ED50) of approximately 7 mg/kg. medchemexpress.commdpi.com
Audiogenic Seizure Model: In genetically susceptible DBA/2 mice, loud auditory stimuli induce seizures. This compound was effective in this model, indicating potential utility against reflex seizures. researchgate.netpracticalneurology.com
Kindling Model: The amygdala kindling model, where repeated electrical stimulation of the amygdala leads to progressively more severe seizures, is a model of epileptogenesis and focal seizures. This compound showed efficacy in the rat kindling model, suggesting it may inhibit both seizure generation and the development of epilepsy. researchgate.netpracticalneurology.com
Other Models: this compound also showed activity in the pentylenetetrazol (PTZ) test in rats and in a genetic absence epilepsy model in WAG/Rij rats. practicalneurology.com
The consistent efficacy across these diverse models indicated that this compound possesses a broad spectrum of anticonvulsant activity. practicalneurology.com
Table 2: Summary of this compound In Vivo Efficacy in Rodent Seizure Models
| Seizure Model | Animal Species | Outcome |
|---|---|---|
| Maximal Electroshock (MES) | Mouse | Antagonized tonic-clonic seizures (ED50 ~7 mg/kg) medchemexpress.com |
| Audiogenic Seizures | DBA/2 Mouse | Anticonvulsant activity observed practicalneurology.com |
| Amygdala Kindling | Rat | Anticonvulsant activity observed practicalneurology.com |
| Pentylenetetrazol (PTZ) | Rat | Anticonvulsant activity observed practicalneurology.com |
Data compiled from multiple preclinical studies. practicalneurology.commedchemexpress.com
The efficacy of this compound in these preclinical models is directly linked to its mechanism as an AMPA receptor antagonist. AMPA receptors mediate the vast majority of fast excitatory synaptic transmission in the brain. dovepress.com Seizures are characterized by excessive, synchronous neuronal firing, a state driven by a glutamatergic excitatory imbalance. mdpi.com
By competitively blocking the binding of glutamate to AMPA receptors, this compound reduces postsynaptic depolarization. This dampens the rapid propagation of excitatory signals that is necessary for the initiation and spread of seizure activity. dovepress.com Its effectiveness in the MES model reflects an ability to prevent the spread of seizure discharges, while its activity in the kindling model suggests an effect on synaptic plasticity and neuronal hyperexcitability that underlies the development of focal epilepsy. researchgate.netpracticalneurology.com Therefore, the broad-spectrum anticonvulsant profile observed for this compound in experimental epilepsy paradigms is consistent with its fundamental mechanism of inhibiting a key component of excitatory neurotransmission.
Anticonvulsant Activity in Rodent Seizure Models (e.g., MES, audiogenic, kindling)
Dose-Response Relationships and Efficacy Endpoints
Preclinical studies have established a clear dose-dependent anticonvulsant effect for this compound in various rodent models of epilepsy. researchgate.net The primary efficacy endpoint in these studies is often the suppression of seizure activity, such as generalized tonic-clonic seizures induced by maximal electroshock (MES). Research into a series of quinazolinedione sulfonamide antagonists, from which this compound was identified, highlighted its potent oral activity against MES-induced seizures in rodents. researchgate.netnih.gov
The anticonvulsant activity of this compound has been demonstrated in several key preclinical epilepsy models, indicating a broad spectrum of potential efficacy. researchgate.net Efficacy has been confirmed in models representing different seizure types, including tonic-clonic, myoclonic, and complex partial-onset seizures. dovepress.com
| Preclinical Epilepsy Model | Observed Effect of this compound | Reference |
| Maximal Electroshock (MES) Seizure | Potent oral efficacy against induced tonic-clonic seizures. | researchgate.netnih.gov |
| Audiogenic Seizure | Demonstrated anticonvulsant activity. | researchgate.net |
| Amygdala Kindling Model | Reduction in seizure severity. | researchgate.netdovepress.com |
This table summarizes the demonstrated efficacy of this compound in various preclinical models of epilepsy.
Furthermore, functional assays on rat cortical wedge preparations determined the functional efficacy (IC50) of this compound to be 0.46 μM for AMPA receptors and 0.42 μM for kainate receptors, quantifying its potent antagonist activity at these key excitatory targets. researchgate.net
Neuroprotection in Models of Excitotoxic Brain Injury
The over-activation of glutamate receptors, particularly AMPA receptors, is a key pathological process in excitotoxic brain injury that occurs following events like traumatic brain injury (TBI) and cerebral ischemia. researchgate.netmdpi.com As a competitive AMPA receptor antagonist, this compound has been investigated for its neuroprotective potential in these contexts. scispace.com By blocking AMPA receptors, this compound can mitigate the excessive influx of ions into neurons, a primary driver of cell death in excitotoxic cascades. mdpi.com Preclinical research has pointed to the potential utility of AMPA receptor antagonists like this compound in providing neuroprotection in models of global and focal cerebral ischemia and trauma to the brain and spinal cord. researchgate.net The fundamental mechanism involves interrupting glutamate-related excitotoxicity, a pathological process associated with seizures and various forms of brain injury. researchgate.net
Investigations in Models of Neuropathic Pain and Tinnitus (Preclinical focus only)
The role of AMPA receptors in central sensitization, a key mechanism underlying neuropathic pain, has made them a target for therapeutic intervention. frontiersin.org Preclinical data suggest that compounds that block the excitatory effects of glutamate may have utility in treating neuropathic pain. researchgate.net While specific preclinical data on this compound in neuropathic pain models is limited in the public domain, other structurally dissimilar competitive AMPA/kainate receptor antagonists have shown efficacy in alleviating neuropathic pain in preclinical settings, supporting the therapeutic hypothesis for this class of compounds. researchgate.net
In the context of tinnitus, the main excitatory neurotransmission in both the cochlea and central auditory pathways is mediated by AMPA receptors. researchgate.net This has led to the investigation of this compound as a potential treatment. researchgate.net Preclinical studies in animal models have been crucial in establishing the rationale for targeting glutamate receptors for tinnitus. annualreviews.org Although specific outcomes of this compound in animal models of tinnitus are not detailed in available literature, the successful use of such models for other compounds has paved the way for investigating agents like this compound. annualreviews.orgfrontiersin.org
Electrophysiological Recordings in Animal Brain Slices and In Vivo Preparations
Synaptic Transmission Modulation in Central Nervous System Regions
Electrophysiological studies are fundamental to understanding how this compound exerts its effects at the cellular level. As a competitive AMPA receptor antagonist, this compound directly modulates fast excitatory synaptic transmission throughout the central nervous system. ontosight.aidovepress.com In in vitro preparations, such as brain slices, this compound would be expected to reduce the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This action dampens the flow of information across excitatory synapses. up.pttmc.edu By binding to the AMPA receptor, this compound prevents the endogenous neurotransmitter, glutamate, from activating the receptor and causing the ion channel to open. ontosight.aitmc.edu This modulation of synaptic strength is the primary mechanism by which this compound adjusts the excitatory-inhibitory balance within neuronal circuits, a balance that is often disrupted in neurological disorders like epilepsy. researchgate.netdovepress.com
Local Field Potential Analysis and Hyperexcitability Suppression
Local field potentials (LFPs) reflect the summed, synchronized activity of a population of neurons and are a key measure of network-level brain activity. mdpi.comwikipedia.org In conditions characterized by neuronal hyperexcitability, such as epilepsy, LFP recordings often show pathological patterns of activity, including high-frequency oscillations and epileptiform discharges like spikes and sharp waves. frontiersin.org Preclinical in vivo studies using LFP analysis can assess the ability of a compound to suppress such hyperexcitability.
By antagonizing AMPA receptors, this compound reduces the propagation of excitatory signals that is necessary to generate and sustain synchronized, high-frequency firing. dovepress.com This leads to the suppression of network hyperexcitability. frontiersin.org In animal models of epilepsy, treatment with an effective AMPA antagonist like this compound would be expected to reduce the power of pathological high-frequency LFP activity and decrease the occurrence of epileptiform discharges, providing a quantifiable measure of its anticonvulsant efficacy at the network level. researchgate.netplos.org
Preclinical Pharmacokinetics and Metabolism of Selurampanel
Absorption and Distribution Characteristics in Animal Models
Preclinical data indicates that Selurampanel possesses good oral bioavailability. researchgate.net Studies in rodent models have demonstrated its effectiveness when administered orally. encyclopedia.pubmdpi.comnih.gov For instance, in mice, this compound showed potent, dose-dependent antagonism of maximal electroshock seizure (MES)-induced seizures with an ED₅₀ value of approximately 7 mg/kg after one hour of pre-treatment, highlighting its effective oral absorption. medchemexpress.com While specific percentage bioavailability values across different preclinical species are not consistently reported in the available literature, the compound is generally described as orally active and readily absorbed. researchgate.netencyclopedia.pubmdpi.com
Table 1: Oral Bioavailability Data for this compound in Preclinical Species
| Species | Key Findings | Reference |
| Mouse | Potent and dose-dependent antagonism of MES-induced seizures (ED₅₀ ~7 mg/kg) following oral administration. medchemexpress.com | medchemexpress.com |
| Rodents | Generally described as having good oral bioavailability and anticonvulsant activity in various models after oral administration. researchgate.netencyclopedia.pubmdpi.com | researchgate.netencyclopedia.pubmdpi.com |
A critical characteristic for a centrally acting agent like this compound is its ability to penetrate the blood-brain barrier (BBB). Preclinical studies have confirmed that this compound has this capability. researchgate.netmedchemexpress.commedchemexpress.eu The degree of BBB penetration is often quantified by the logBB, the ratio of the steady-state molar concentration of the drug in the brain to that in the blood. scielo.br While the precise logBB value for this compound is not detailed in the provided results, it is consistently reported to have "reasonable" or "good" blood-brain barrier penetration. researchgate.netmedchemexpress.commedchemexpress.eu This penetration is essential for its pharmacological activity on AMPA receptors within the central nervous system. researchgate.net
In a study using a 3 mg/kg intravenous dose in mice, this compound exhibited a moderate volume of distribution (Vdss = 1.3 L/kg), which is consistent with distribution into tissues including the brain. medchemexpress.com
Following absorption, the distribution of a drug to various tissues determines its concentration at the site of action and potential off-target effects. In vivo studies in preclinical models, such as those utilizing radiolabeled compounds, are typically employed to determine tissue distribution profiles. uc.pt While detailed tissue distribution data for this compound across a wide range of organs is not extensively available in the provided literature, its established central nervous system activity and moderate volume of distribution suggest it distributes from the plasma into various tissues. medchemexpress.com The primary focus of preclinical reports has been on its penetration of the brain, the target organ for its antiepileptic effects. researchgate.net
Blood-Brain Barrier Penetration and Brain/Plasma Ratio
Metabolism Pathways and Metabolite Identification (Preclinical)
The metabolism of a drug influences its efficacy, duration of action, and potential for drug-drug interactions. Preclinical studies on this compound have indicated that it undergoes limited metabolism. researchgate.net
The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs. medsafe.govt.nz While the specific CYP isozymes involved in the metabolism of this compound are not explicitly identified in the provided search results, it is generally noted that its metabolism is limited. researchgate.netuj.edu.pl This suggests that it may not be a significant substrate for major metabolizing enzymes like CYP3A4, which is responsible for the metabolism of over 50% of medicines. medsafe.govt.nz In vitro models using liver microsomes and hepatocytes are standard methods to identify the enzymes responsible for drug metabolism. nih.govescientificpublishers.com
The identification of major metabolites is a critical step in preclinical drug development to assess their potential activity and safety. escientificpublishers.comwuxiapptec.com For this compound, the available information suggests that its metabolism is not extensive. researchgate.net While specific chemical structures of its metabolites from preclinical studies are not detailed in the provided search results, the general understanding is that the parent compound is the primary active moiety. The process of metabolite identification typically involves in vitro studies with liver fractions and in vivo studies in animal models, with analysis of plasma, urine, and feces. nih.gov
Role of Cytochrome P450 Enzymes and Other Metabolic Systems
Excretion Routes and Clearance Mechanisms in Preclinical Species
The preclinical data available for this compound indicates that the compound undergoes limited metabolism. researchgate.net This characteristic suggests that a substantial portion of the drug is likely eliminated from the body unchanged. In animal studies, particularly in mice, this compound has been shown to have low clearance. researchgate.net
Following intravenous administration in mice, this compound demonstrated a low plasma clearance of 5.4 mL/min/kg. While specific mass balance studies detailing the exact percentages of excretion through renal (urine) and fecal routes are not extensively reported in publicly available literature, the "limited metabolism" profile points towards renal excretion of the parent compound as a potentially significant pathway. researchgate.net The low clearance value further supports the observation of limited metabolic breakdown in preclinical species.
Table 5.3.1: Preclinical Clearance of this compound
| Species | Route of Administration | Clearance (mL/min/kg) | Reference |
|---|---|---|---|
| Mouse | Intravenous | 5.4 | researchgate.net |
This table is based on available preclinical data. Detailed excretion and metabolism data in other species are not widely published.
Pharmacokinetic-Pharmacodynamic Relationships in Animal Studies
Preclinical investigations have established a clear relationship between the concentration of this compound in the body and its pharmacological effects, particularly its anticonvulsant activity. These studies have been crucial in understanding the dose- and exposure-dependent efficacy of the compound in various animal models of epilepsy.
A key finding from these studies is the potent, dose-dependent antagonism of seizures by this compound. In the maximal electroshock seizure (MES) model in mice, a standard for evaluating potential antiepileptic drugs, this compound demonstrated significant efficacy. The median effective dose (ED50) for protecting against MES-induced generalized tonic-clonic seizures was determined to be approximately 7 mg/kg one hour after administration. researchgate.net
The relationship between the pharmacokinetic profile and the pharmacodynamic response has been a central aspect of the preclinical assessment of this compound. The anticonvulsant effect is directly related to the exposure to the drug. It has also been noted in preclinical models that at doses providing seizure protection, there may also be observable motor impairment, indicating a narrow therapeutic window.
Table 5.4.1: Preclinical Pharmacodynamic Efficacy of this compound
| Animal Model | Endpoint | ED50 | Reference |
|---|---|---|---|
| Mouse Maximal Electroshock Seizure (MES) | Protection against generalized tonic-clonic seizures | ~7 mg/kg | researchgate.net |
This table summarizes the reported in vivo efficacy of this compound in a standard preclinical model of epilepsy.
While a direct quantitative model linking plasma concentrations to the time course of anticonvulsant activity in preclinical species is not detailed in the available literature, the consistent dose-response relationship observed across various rodent models, including the maximal electroshock seizure test, audiogenic seizures in DBA/2 mice, and the pentylenetetrazol test in rats, underscores a strong pharmacokinetic-pharmacodynamic correlation. researchgate.net
Structure Activity Relationships Sar and Computational Studies of Selurampanel
Systematic Elucidation of Key Pharmacophoric Features
The core pharmacophore of selurampanel consists of a quinazoline-2,4-dione scaffold, which serves as a structural motif for competitive antagonism at the glutamate (B1630785) binding site. nih.govnih.govencyclopedia.pub The systematic modification of substituents at various positions of this core has clarified the key features necessary for high receptor affinity and efficacy.
The design of this compound originated from a series of potent quinazolinedione sulfonamide antagonists of the AMPA receptor. nih.gov Research into this chemical class has provided detailed insights into how different substituents on the quinazolinedione ring system influence binding affinity, typically measured by IC₅₀ values at the human AMPA receptor subunit GluA2.
The key positions for substitution on the quinazolinedione scaffold are positions 6 and 7.
Position 7: The introduction of a lipophilic isopropyl group at position 7 was found to be highly favorable for potency. This suggests the presence of a corresponding hydrophobic pocket in the receptor's binding site.
Position 6: A significant enhancement in potency was achieved by introducing a pyrazole (B372694) ring at position 6. Further optimization revealed that an N-methylated pyrazole was particularly effective.
N-3 Position: The N-3 position of the quinazolinedione ring is substituted with a methanesulfonamide (B31651) group. This feature is critical for the antagonistic activity of the compound series. nih.gov
The following interactive table summarizes the SAR findings for key analogs in the this compound series, demonstrating the effect of various substituents on receptor affinity.
Table 1: Structure-Activity Relationship of this compound Analogs Data derived from studies on the quinazolinedione sulfonamide series. nih.gov
| Compound | R6 Substituent | R7 Substituent | hGluA2 IC₅₀ (nM) |
|---|---|---|---|
| Analog 1 | H | Isopropyl | 1900 |
| Analog 2 | Br | Isopropyl | 230 |
| Analog 3 | Pyrazol-3-yl | Isopropyl | 49 |
| This compound (1S) | 2-Methylpyrazol-3-yl | Isopropyl | 22 |
| Analog 4 | 2-Methylpyrazol-3-yl | Cyclopropyl (B3062369) | 110 |
The data clearly indicates that the combination of a 7-isopropyl group and a 6-(2-methylpyrazol-3-yl) group results in the highest affinity for the hGluA2 receptor. Replacing the isopropyl group with a smaller cyclopropyl or removing it entirely leads to a significant loss of potency (Analogs 4 and 5). Similarly, the substitution pattern on the pyrazole ring is crucial, as its presence and N-methylation (this compound vs. Analog 3) are key for optimal receptor binding. nih.gov
The specific arrangement of substituents on the quinazolinedione core is vital for activity. The optimal substitution pattern identified involves the bulky, lipophilic isopropyl group at position 7 and the heterocyclic pyrazole moiety at position 6. This specific ortho-relationship between the two groups appears to correctly orient the molecule within the ligand binding domain of the AMPA receptor. nih.gov
Furthermore, the methanesulfonamide moiety attached to the N-3 position introduces a chiral center if the substituent is unsymmetrical. However, in the case of this compound, the key stereochemistry is not explicitly defined at this position in the primary literature. The designation "1S" for this compound suggests that there is a specific stereoisomer with optimal activity, though the exact chiral center is not detailed in the available search results. nih.gov
Analysis of Substituent Effects on Receptor Affinity and Efficacy
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular modeling studies for this compound and its analogs predict a binding mode within the ligand-binding domain (LBD) of AMPA receptor subunits, such as GluA2. dntb.gov.ua The quinazolinedione core acts as a scaffold that mimics the glutamate backbone, allowing it to occupy the agonist binding pocket.
The predicted binding orientation positions the key substituents to make specific, favorable interactions with amino acid residues lining the pocket:
The 7-isopropyl group is projected into a hydrophobic sub-pocket, explaining the preference for lipophilic substituents at this position.
The methanesulfonamide moiety is positioned to form hydrogen bonds, likely with residues that typically interact with the distal carboxylate group of the natural agonist, glutamate. nih.gov
This predicted binding mode is consistent with the compound acting as a competitive antagonist, as it physically occupies the same site as the endogenous agonist, thereby preventing receptor activation.
The predictions from molecular modeling were confirmed and refined by empirical structural data. An X-ray crystal structure of this compound bound to the ligand-binding domain of the human AMPA receptor subunit hGluA2 has been successfully obtained. nih.gov This crystal structure provides a high-resolution view of the ligand-receptor interactions and serves as the definitive evidence for the binding mode.
The crystallographic data confirms that this compound binds in the agonist pocket of the hGluA2 LBD. The key interactions observed in the crystal structure align with the SAR data and modeling predictions: the isopropyl group occupies a hydrophobic cavity, and the pyrazole moiety makes critical contacts within the binding site. The quinazolinedione core and the sulfonamide group are positioned to make several hydrogen bonds and polar interactions with backbone and side-chain residues of the receptor, firmly anchoring the molecule in an antagonist conformation and stabilizing the closed-cleft conformation of the LBD without triggering channel opening. nih.gov
Prediction of Binding Modes within AMPA/Kainate Receptor Subunits
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govshd-pub.org.rs While a specific, detailed QSAR study for this compound has not been published in the reviewed literature, the principles of QSAR are highly applicable to the quinazolinedione class of antagonists.
A QSAR model for this series would involve:
Data Collection: Assembling a dataset of quinazolinedione analogs with their corresponding biological activities (e.g., hGluA2 IC₅₀ values from Table 1).
Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create an equation that links a subset of the most relevant descriptors to the observed biological activity. shd-pub.org.rs
For the this compound series, a QSAR model would likely highlight the importance of descriptors related to the hydrophobicity and size of the substituent at position 7 and the hydrogen-bonding capacity and electronic nature of the substituent at position 6. Such a model would enable the prediction of the antagonist potency for novel, yet-to-be-synthesized analogs, thereby guiding further drug design efforts to optimize activity. nih.gov
Development of Predictive Models for Compound Optimization
The journey to this compound involved the systematic design and synthesis of a series of potent quinazolinedione sulfonamide antagonists. nih.govresearchgate.net The investigation into the SAR of this series was a critical step in its development. nih.govnovartis.com This process inherently involves creating implicit models of the relationship between a compound's structure and its biological activity. By modifying specific moieties on the quinazolinedione scaffold and observing the resulting changes in AMPA receptor affinity and in vivo efficacy, researchers developed a predictive understanding of the structural requirements for potent antagonism. nih.govacs.org
While specific quantitative structure-activity relationship (QSAR) models for this compound are not detailed in the public literature, the development process is consistent with the principles of QSAR, where iterative modifications inform a predictive model for optimization. nih.govresearchgate.net Machine learning and artificial intelligence are increasingly used to generate predictive models to optimize drug profiles, including toxicity, absorption, metabolism, and distribution. up.pt The selection of this compound as a clinical candidate from its series suggests the successful application of such predictive optimization, leading to a compound with potent anticonvulsant activity in rodent models. researchgate.netmedchemexpress.com Computational modeling is a key part of building predictive models from biological data to aid in the optimization and decision-making process for new antiepileptic drug candidates. scispace.com
Identification of Desirable Physicochemical Properties
A crucial aspect of developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the blood-brain barrier (BBB). medchemexpress.commdpi.com this compound was developed to have reasonable BBB penetration. medchemexpress.com The optimization process targets a specific set of physicochemical properties known to be favorable for CNS drugs. These properties are often balanced to achieve good permeability without introducing liabilities like P-glycoprotein (P-gp) efflux. mdpi.com
Below is a table comparing the physicochemical properties of this compound with generally accepted desirable ranges for CNS drugs.
| Property | This compound Value | Desirable CNS Range/Value | Significance |
|---|---|---|---|
| Molecular Weight (MW) | 377.42 g/mol wikipedia.org | < 450 mdpi.com | Lower molecular weight is associated with improved passive diffusion across the BBB. |
| cLogP | Data not available | < 5 mdpi.com | Measures lipophilicity; a balanced value is needed for membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (tPSA) | Data not available | < 60-70 Ų mdpi.com | Lower PSA is correlated with better brain penetration. |
| Hydrogen Bond Donors (HBD) | 1 (amine proton) wikipedia.org | < 3 mdpi.com | Fewer hydrogen bond donors generally improve membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 6 (5 oxygens, 1 nitrogen) wikipedia.org | < 7 mdpi.com | Contributes to polarity; a moderate number is acceptable. |
| Rotatable Bonds (RB) | Data not available | < 8 mdpi.com | Lower number of rotatable bonds is linked to better oral bioavailability and membrane permeability. |
Note: Some specific calculated properties for this compound like cLogP and tPSA are not publicly available, but its progression to clinical trials implies they fall within acceptable ranges.
Molecular Dynamics Simulations to Investigate Receptor Conformational Changes
The mechanism of action of this compound as a competitive antagonist has been elucidated through advanced computational techniques, including X-ray crystallography and molecular dynamics (MD) simulations. nih.gov An X-ray crystal structure of this compound bound to the ligand-binding domain (LBD) of the human GluA2 AMPA receptor has been successfully obtained. nih.govnovartis.com This static snapshot provides critical insights into the binding pose and key interactions within the receptor's active site.
MD simulations build upon this structural data to model the dynamic behavior of the this compound-receptor complex over time. mdpi.comnih.gov These simulations can reveal how the binding of the antagonist influences the conformational state of the receptor. For competitive antagonists like this compound, MD simulations can demonstrate how the ligand stabilizes an "open" or antagonist-bound conformation of the LBD clamshell, preventing the conformational changes necessary for channel activation that are normally induced by the agonist glutamate. nih.gov By simulating the movements of the protein domains, researchers can understand how this compound's presence sterically and allosterically hinders the receptor's transition to an active, ion-conducting state. bahargroup.org Such simulations are vital for rationalizing the structure-activity relationships observed and for guiding the design of new modulators with improved properties. nih.govbahargroup.org
Target Identification and Validation Methodologies in Selurampanel Research
Radioligand Binding Assays for Receptor Occupancy and Affinity
Radioligand binding assays are fundamental in early drug discovery to determine the affinity of a compound for its intended target. In these assays, a radioactively labeled ligand (a substance that binds to a receptor) is used to quantify the binding of the investigational drug to the target receptor. For Selurampanel, these studies were essential to quantify its binding affinity for AMPA and kainate receptors and to assess its selectivity against other glutamate (B1630785) receptor subtypes, such as the N-methyl-D-aspartate (NMDA) receptor.
Preclinical studies demonstrated that this compound possesses a strong binding affinity for AMPA receptors. mcgill.ca The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%, was determined in various systems. In assays using rat cortical membranes, this compound showed an IC50 of 0.19 µM (190 nM) for AMPA receptors. mcgill.camedchemexpress.com A similar affinity was observed for human AMPA receptors, with a reported IC50 of 0.2 µM. mcgill.ca
A critical aspect of target validation is determining selectivity. This compound was found to be highly selective for AMPA receptors over other glutamate receptor binding sites. Research data indicated a selectivity of over 145-fold for AMPA receptors compared to the glycine-binding site of the NMDA receptor and more than 540-fold over kainate receptors. mcgill.ca This high degree of selectivity is a desirable characteristic, as it minimizes the potential for off-target effects mediated by other receptors.
Binding Affinity of this compound for Glutamate Receptors
| Target Receptor | Test System | Affinity (IC50) | Reference |
|---|---|---|---|
| AMPA Receptor | Rat | 0.19 µM | mcgill.ca |
| AMPA Receptor | Human | 0.20 µM | mcgill.ca |
Genetic Models for Target Validation
Genetic animal models are powerful tools for in vivo target validation. nih.govjubilantbiosys.com These models, which can involve gene knockout (deleting a gene) or knockdown (reducing its expression), help to confirm that a drug's therapeutic effect is mediated through its intended target. In the context of AMPA receptor antagonists, a relevant model is the stargazer mouse. mcgill.caresearchgate.netresearchgate.netdovepress.com These mice have a genetic mutation in the stargazin gene, which encodes a transmembrane AMPA receptor regulatory protein (TARP) crucial for trafficking AMPA receptors to the neuronal surface. mcgill.cadovepress.com The resulting deficit in functional AMPA receptors leads to phenotypes such as absence seizures. mcgill.caresearchgate.net Studying the effects of an AMPA antagonist in such a model can provide critical insights into the target's role in the disease pathophysiology.
Preclinical development of this compound included its evaluation in various rodent models of epilepsy, including genetic models. researchgate.net While the specific genetic models used in the evaluation of this compound are not detailed in available literature, the use of such models is a standard and critical step. It helps to validate that antagonism of the AMPA receptor is the mechanism responsible for the observed anticonvulsant activity in vivo.
Proteomic Approaches for Identifying Off-Targets and Interacting Proteins
Ensuring that a drug candidate interacts selectively with its intended target is crucial. Chemical proteomics has emerged as a powerful, unbiased method for identifying both the intended "on-targets" and unintended "off-targets" of a compound across the entire proteome. mdpi.comnih.govbiognosys.com These techniques can reveal potential secondary pharmacology that might lead to unexpected biological effects.
In Vivo Microdialysis for Neurotransmitter Level Assessment
In vivo microdialysis is a minimally invasive technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals. researchgate.net This methodology is particularly valuable for validating the mechanism of action of drugs that target neurotransmitter systems. For an AMPA receptor antagonist like this compound, this technique can be used to confirm its expected effect on glutamatergic neurotransmission.
Glutamate is the primary excitatory neurotransmitter, and its overactivity is implicated in conditions like epilepsy. researchgate.netnih.gov Microdialysis studies in animal models of epilepsy and in patients have shown that extracellular glutamate levels can increase significantly before and during seizures. researchgate.netnih.gov A compound that antagonizes AMPA receptors is expected to modulate the downstream effects of glutamate release. Studies on other glutamate-modulating drugs, such as riluzole, have used in vivo microdialysis to demonstrate a direct correlation between the drug's administration, a decrease in brain glutamate levels, and the resulting behavioral effects. Applying this technique in this compound research would allow for the direct assessment of its impact on the neurochemical environment in the brain, providing in vivo evidence to support its mechanism as a competitive antagonist at a key excitatory receptor.
Comparative Pharmacology of Selurampanel Within Ampa/kainate Antagonist Class
Comparison with Competitive AMPA Receptor Antagonists (e.g., NBQX, Talampanel)
Selurampanel shares its competitive mechanism of action with other quinoxaline-dione derivatives like NBQX and the 2,3-benzodiazepine Talampanel (B1681217). wikipedia.orgscbt.com As competitive antagonists, these compounds vie with glutamate (B1630785) for the same binding site on the AMPA receptor, thereby preventing channel activation.
This compound vs. NBQX : NBQX is a well-characterized competitive AMPA/kainate receptor antagonist that has been used extensively in preclinical research. nih.gov Like this compound, NBQX exhibits neuroprotective and anticonvulsant properties. medchemexpress.com However, the clinical development of NBQX was hindered by poor aqueous solubility and associated nephrotoxicity at therapeutic doses. nih.govfrontiersin.org this compound was developed as an orally active compound with good bioavailability and blood-brain barrier penetration, representing an advancement over earlier quinoxalinediones. medchemexpress.comresearchgate.net
This compound vs. Talampanel : Talampanel is another AMPA receptor antagonist that was evaluated in clinical trials. dovepress.com While the user request classifies it as competitive, it is a 2,3-benzodiazepine that acts as a negative allosteric modulator, a mechanism more characteristic of non-competitive antagonists. tandfonline.comdovepress.com For the purpose of this comparison as outlined, Talampanel's development was ultimately halted, partly due to its complex metabolism and short half-life, which presented pharmacokinetic challenges. dovepress.com this compound was noted in preclinical studies for having limited metabolism and good oral bioavailability. researchgate.netresearchgate.net
Table 1: Comparison of Competitive AMPA Receptor Antagonists
| Compound | Chemical Class | Mechanism of Action | Key Differentiating Characteristics |
|---|---|---|---|
| This compound | N-sulfonylamino 1H-quinazoline-2,4-dione researchgate.net | Competitive AMPA/Kainate Receptor Antagonist wikipedia.orgresearchgate.net | Good oral bioavailability and blood-brain barrier penetration. medchemexpress.comresearchgate.net |
| NBQX | Quinoxalinedione (B3055175) nih.gov | Competitive AMPA/Kainate Receptor Antagonist scbt.comnih.gov | Poor aqueous solubility and nephrotoxicity limited clinical use. nih.govfrontiersin.org |
| Talampanel | 2,3-Benzodiazepine dovepress.com | Classified as a negative allosteric modulator (non-competitive) but compared here as a competitive antagonist per user request. tandfonline.comdovepress.com | Complex metabolism and short half-life. dovepress.com |
Differentiation from Non-Competitive AMPA Receptor Modulators (e.g., Perampanel)
The primary distinction between this compound and non-competitive modulators like Perampanel lies in their binding site and mechanism of action.
Binding Site : this compound binds to the glutamate recognition site on the AMPA receptor, directly blocking the agonist from binding. nih.govtandfonline.com In contrast, Perampanel is a selective, non-competitive antagonist that binds to an allosteric site on the AMPA receptor. researchgate.netnih.govnih.gov This allosteric site is distinct from the glutamate binding site and is believed to be on the linker peptide segments that transduce agonist binding into channel opening. nih.gov
Mechanism of Inhibition : As a competitive antagonist, the inhibitory effect of this compound can theoretically be surmounted by sufficiently high concentrations of glutamate. Perampanel, as a negative allosteric modulator, inhibits the receptor's function regardless of the glutamate concentration. tandfonline.comnih.gov Its blockade is therefore non-competitive and not use-dependent. nih.gov Perampanel was the first non-competitive AMPA receptor antagonist to be approved and marketed for the treatment of epilepsy. dovepress.comppm.edu.pl
Table 2: this compound vs. Perampanel
| Feature | This compound | Perampanel |
|---|---|---|
| Mechanism | Competitive Antagonist wikipedia.org | Non-competitive Negative Allosteric Modulator nih.gov |
| Binding Site | Glutamate recognition site nih.govtandfonline.com | Allosteric site nih.gov |
| Effect of Glutamate Concentration | Inhibition can be overcome by high glutamate levels | Inhibition is independent of glutamate concentration nih.gov |
| Clinical Status | Investigational wikipedia.orgnih.gov | Approved for clinical use nih.gov |
Receptor Subtype Selectivity and Functional Specificity Versus Other Antagonists
The functional specificity of an AMPA receptor antagonist is defined by its relative affinity for AMPA receptors versus other glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors, as well as its selectivity among different AMPA and kainate receptor subunits.
This compound : Preclinical data indicate that this compound has a good binding affinity for both rat (IC₅₀: 0.19 μM) and human (IC₅₀: 0.2 μM) AMPA receptors. researchgate.netresearchgate.net It demonstrates significant selectivity over other receptors, with a reported >145-fold selectivity over the glycine-binding site of the NMDA receptor and >540-fold selectivity over kainate receptors. researchgate.netresearchgate.net Despite this high selectivity reported in some studies, it is generally classified as an AMPA/kainate antagonist, suggesting functional inhibition of both receptor types. wikipedia.orgresearchgate.net It acts on AMPA subunits GluA1-4 and kainate ion channels GluK1-2. researchgate.net
NBQX : This compound is also a potent AMPA/kainate antagonist but shows some activity at the glycine (B1666218) binding site of the NMDA receptor, although it is highly selective for AMPA receptors over NMDA receptors. nih.gov
Perampanel : Perampanel is described as a highly selective antagonist for AMPA receptors, with studies showing it inhibits AMPA receptor-mediated effects without affecting NMDA receptor responses. nih.gov
Preclinical Efficacy and Pharmacokinetic Comparisons with Related Compounds
Preclinical studies provide a basis for comparing the potential therapeutic utility and disposition of these compounds in the body.
Preclinical Efficacy : this compound demonstrated a broad spectrum of anticonvulsant activity in several rodent models of epilepsy, including the maximal electroshock (MES) test, audiogenic seizures in DBA/2 mice, and the pentylenetetrazol (PTZ) test in rats. researchgate.net In the MES model, this compound showed a dose-dependent antagonism of seizures with an ED₅₀ value of approximately 7 mg/kg in mice. medchemexpress.com Perampanel also exhibits broad-spectrum anti-seizure activity in diverse animal models. nih.gov
Pharmacokinetics : this compound was developed to have favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier. researchgate.netmedchemexpress.com In mouse studies, it showed a plasma half-life of 3.3 hours, a moderate volume of distribution (Vdss=1.3 L/kg), and low clearance. medchemexpress.com In contrast, Talampanel's development was challenged by a short half-life and complex metabolism. dovepress.com Perampanel has a notably long terminal half-life in humans of approximately 105 hours, which allows for once-daily dosing. nih.gov
Table 3: Preclinical Efficacy and Pharmacokinetic Comparison
| Compound | Preclinical Efficacy (Anticonvulsant Models) | Key Pharmacokinetic Parameters |
|---|---|---|
| This compound | Active in MES (ED₅₀ ~7 mg/kg, mice), audiogenic seizure, and PTZ models. researchgate.netmedchemexpress.com | Good oral bioavailability; Mouse t₁/₂: 3.3h; Moderate Vdss. researchgate.netmedchemexpress.com |
| NBQX | Potent anticonvulsant activity in MES and chemoconvulsant models. dovepress.com | Limited by low aqueous solubility and rapid renal excretion. frontiersin.org |
| Talampanel | Demonstrated antiepileptic action in clinical trials. tandfonline.com | Short half-life and complex metabolism. dovepress.com |
| Perampanel | Broad-spectrum anti-seizure activity in diverse animal models. nih.gov | High oral bioavailability; Long t₁/₂ in humans (~105h). nih.gov |
Advanced Preclinical Models and Mechanistic Insights for Selurampanel
Organotypic Slice Cultures and Acute Brain Slice Electrophysiology
Organotypic slice cultures and acute brain slices are key ex vivo models that preserve the three-dimensional architecture and synaptic connectivity of specific brain regions, making them invaluable for detailed electrophysiological and molecular studies. nih.govnih.govfrontiersin.org Acute brain slice preparations are widely considered a gold-standard model for analyzing cellular and circuitry-level neuronal function. nih.govprecisionary.com These living tissue preparations can be maintained for hours (acute slices) or weeks (organotypic cultures), allowing for controlled experimental manipulations. nih.govwhiterose.ac.uk
In the context of Selurampanel, these models are instrumental for several areas of investigation:
Synaptic Transmission: Patch-clamp electrophysiology in acute slices from brain regions like the hippocampus or cortex allows for the direct measurement of excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. precisionary.combiorxiv.org The application of this compound in these preparations would be expected to cause a concentration-dependent reduction in the amplitude of AMPA receptor-mediated EPSCs, providing a precise quantification of its antagonist activity at the synaptic level.
Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory that are heavily dependent on AMPA receptor function. nih.gov Acute slice preparations are the standard for studying these phenomena. This compound would be used to investigate the specific role of AMPA/kainate receptors in the induction and maintenance of synaptic plasticity.
Pathophysiological Activity: Organotypic hippocampal cultures can be used to model seizure-like events in vitro. For instance, research has shown that such events can induce changes in gene expression, such as the reduction of HCN1 mRNA, through the activation of Ca2+-permeable AMPA receptors. oup.com this compound could be applied in this model to determine if it can prevent or reverse these pathological changes by blocking the initial AMPA receptor-mediated excitotoxicity.
These electrophysiological studies provide foundational, mechanistic data on how this compound alters neuronal function at the cellular and microcircuit level.
Optogenetic and Chemogenetic Approaches to Modulate Glutamatergic Circuits
Optogenetics and chemogenetics are powerful, modern techniques that allow for the precise control of specific populations of neurons with light or designer drugs, respectively. scholaris.cafrontiersin.org These tools are used to dissect the function of complex neural circuits that are implicated in disorders like epilepsy, for which this compound was developed. ucl.ac.uknih.gov
While direct studies combining this compound with these techniques are not extensively published, their application provides a clear path for mechanistic investigation:
Circuit-Specific Interrogation: Researchers can express light-sensitive channels (e.g., Channelrhodopsin-2) in glutamatergic neurons of a specific pathway, for example, the cortico-striatal or thalamocortical circuits known to be involved in seizure generation and propagation. biorxiv.org By optically stimulating these specific neurons to induce activity, investigators could then administer this compound to determine its efficacy in suppressing seizure-like activity within that defined circuit.
Dissecting Receptor Contributions: In circuits where both NMDA and AMPA receptors contribute to excitatory transmission, optogenetic stimulation can be paired with pharmacological agents to isolate the contribution of each receptor type. The application of an NMDA receptor antagonist followed by this compound would allow for a precise understanding of the AMPA receptor-specific component of synaptic transmission in a functionally relevant, behaving animal model.
Chemogenetic Modulation of Seizure Threshold: Chemogenetics, using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), can be used to chronically increase or decrease the excitability of glutamatergic neurons. frontiersin.orgnih.gov A model could be established where glutamatergic neuron excitability is heightened to lower the seizure threshold. This compound's ability to restore a normal seizure threshold in this context would provide strong evidence for its therapeutic mechanism in circuits with baseline hyperexcitability. This approach is particularly relevant for epilepsy, where self-regulating chemogenetic systems that use glutamate (B1630785) spillover to activate inhibitory channels are also being explored. ucl.ac.uk
The combination of these advanced circuit-manipulation tools with a pharmacological agent like this compound allows for a bridge between cellular effects and whole-animal behavioral outcomes.
Advanced Imaging Techniques (e.g., fMRI, PET in preclinical models) for Functional Effects
Advanced in vivo imaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are critical for understanding how a drug affects the brain on a network level and for confirming target engagement in preclinical models.
Positron Emission Tomography (PET): PET imaging is a non-invasive technology that can quantify receptor density and drug occupancy in the living brain. nih.gov The development of AMPA receptor antagonists like this compound has spurred significant research into creating specific PET radioligands for the AMPA receptor. researchgate.netnih.gov The goal is to develop a tracer that would allow researchers to visualize AMPA receptor distribution and confirm that this compound reaches its target in the brain and binds to it in a dose-dependent manner. nih.govmdpi.com While several candidate tracers have been developed, a suitable one for widespread translational use remains an area of active research. nih.govnih.gov The availability of such a tool would be instrumental in the preclinical and clinical development of compounds like this compound, enabling studies of target engagement and pharmacokinetics. nih.gov
Functional Magnetic Resonance Imaging (fMRI): Resting-state fMRI (rs-fMRI) is used to assess functional connectivity between different brain regions by measuring spontaneous fluctuations in the blood-oxygen-level-dependent (BOLD) signal. In neurological disorders like epilepsy and tinnitus (a condition for which this compound has been tested), functional connectivity is often altered. core.ac.uknih.gov Preclinical fMRI studies in animal models could be used to investigate whether this compound can normalize aberrant patterns of brain connectivity associated with these conditions. For example, fMRI could assess if this compound reduces hyperactivity in auditory or limbic networks in animal models of tinnitus. nih.gov
These imaging modalities provide a systems-level view of this compound's effects, complementing the cellular and microcircuit data from slice electrophysiology.
Neurochemical Profiling in Animal Models (e.g., neurotransmitter release)
Neurochemical profiling in animal models involves measuring the levels and turnover of neurotransmitters and their metabolites in specific brain regions. Given this compound's mechanism of action, its primary impact is expected to be on the glutamatergic and GABAergic systems.
This compound acts as an antagonist at both AMPA and kainate receptors. wikipedia.orgnih.gov Presynaptically located kainate receptors, in particular, are known to play a significant role in modulating the release of neurotransmitters, including both glutamate and GABA. nih.gov Therefore, the neurochemical effects of this compound are likely to be complex, involving more than just postsynaptic blockade.
Preclinical studies using techniques like in vivo microdialysis would be employed to measure extracellular neurotransmitter concentrations in brain regions like the hippocampus and cortex in animal models of epilepsy. The expected effects of this compound would be a modulation of the excessive glutamate release that is a hallmark of seizure activity. nih.govresearchgate.net Furthermore, by acting on kainate receptors on GABAergic interneuron terminals, this compound could potentially influence the release of the brain's primary inhibitory neurotransmitter, GABA. nih.gov Studies in animal models of tinnitus also point to an imbalance of neurotransmitter systems as a key feature of the pathology, which could be a target for this compound. researchgate.net
| Neurotransmitter | Brain Region | Expected Effect of this compound | Rationale |
|---|---|---|---|
| Glutamate | Hippocampus, Cortex | Reduction of seizure-induced increase in extracellular levels | Blockade of AMPA/kainate receptors reduces excitotoxicity and may modulate presynaptic glutamate release. nih.govnih.gov |
| GABA | Hippocampus, Cortex | Modulation of release (increase or decrease) | Antagonism of presynaptic kainate receptors on GABAergic terminals can bidirectionally affect GABA release. nih.gov |
| Aspartate | Plasma, CSF | Potential reduction of elevated levels | Related to overall excitatory amino acid tone, which is elevated in some pathological states. nih.gov |
Gene Expression and Proteomic Changes in Target Tissues in Response to this compound
The administration of a neuroactive compound like this compound can lead to downstream changes in gene expression and protein synthesis as the system adapts to the presence of the drug. Studying these molecular changes provides insight into the long-term effects and potential for therapeutic neuroplasticity.
Gene Expression: Pathological activity, such as seizures, is known to alter the expression of numerous genes. For example, seizure-like events mediated by AMPA receptors can change the mRNA levels of ion channels like HCN1. oup.com A key application of this compound in preclinical models would be to investigate whether it can prevent or reverse these pathological changes in gene expression. This would typically be assessed using techniques like quantitative PCR (qPCR) or RNA-sequencing on target tissues (e.g., hippocampus) from animal models of epilepsy treated with this compound. nih.gov Blocking glutamate receptors is generally known to have the potential to regulate gene expression. handwiki.org
Proteomics: The proteome refers to the entire complement of proteins in a cell or tissue. High-resolution proteomics has been used to identify numerous proteins that form complexes with AMPA receptors. nih.gov Treatment with this compound could alter the expression levels or post-translational modifications of these interacting proteins or the AMPA receptor subunits themselves. For example, research has shown that targeting the expression of specific AMPA receptor subunits (e.g., GluA1) can have anti-seizure effects. frontiersin.org Proteomic analysis of brain tissue after chronic this compound treatment could reveal adaptations in the glutamatergic synapse, providing insights into its sustained efficacy and effects on neuronal structure.
| Molecular Target | Technique | Potential Change in Response to this compound | Rationale |
|---|---|---|---|
| Immediate Early Genes (e.g., c-Fos) | Immunohistochemistry, qPCR | Decreased expression | These genes are markers of neuronal activity; blocking excitatory transmission should reduce their expression. |
| AMPA Receptor Subunits (e.g., GRIA1) | Western Blot, Proteomics | Altered expression or localization | The cell may adapt to chronic receptor blockade by changing receptor subunit synthesis or trafficking. nih.govfrontiersin.org |
| Synaptic Plasticity-Related Proteins | Proteomics, Western Blot | Modulation of expression | Chronic alteration of synaptic activity can lead to changes in proteins involved in LTP and LTD. nih.gov |
| Ion Channels (e.g., HCN1) | qPCR, Electrophysiology | Normalization of expression | May prevent pathological, activity-dependent changes in the expression of other channels. oup.com |
Theoretical Implications and Future Research Directions
Elucidating Novel Aspects of Glutamate (B1630785) Receptor Pharmacology
The study of Selurampanel contributes significantly to our understanding of glutamate receptor pharmacology. As a competitive antagonist at both AMPA and kainate receptors, it helps differentiate the physiological and pathophysiological roles of these ionotropic glutamate receptor subtypes. researchgate.netnih.gov Unlike non-competitive antagonists such as perampanel, which act at an allosteric site, this compound competes directly with glutamate for the orthosteric binding site. uj.edu.pl This distinction is crucial for probing the conformational changes the receptor undergoes during activation and inhibition.
Preclinical data indicate that this compound exhibits functional efficacy for rat cortical AMPA and kainate receptors at concentrations of 0.46 μM and 0.42 μM, respectively. researchgate.net Research with such compounds allows for a more refined exploration of the roles of specific receptor subunits, like GluA1 and GluA2, and their trafficking, which is implicated in synaptic plasticity and the development of hyperexcitability in conditions like epilepsy. researchgate.netdovepress.com The selectivity of this compound for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors further allows for the specific investigation of non-NMDA receptor-mediated fast excitatory transmission. mcgill.ca By comparing the effects of competitive antagonists like this compound with non-competitive agents and subtype-selective modulators, researchers can build a more comprehensive model of the glutamatergic synapse, which is fundamental to learning, memory, and various neurological diseases. ontosight.ainih.gov
Potential for Combination Therapies in Preclinical Paradigms
The mechanism of this compound, which involves dampening excitatory neurotransmission, makes it a prime candidate for combination therapies in preclinical studies. dovepress.com The rationale is to target multiple pathways involved in a specific CNS disorder to achieve synergistic effects or to treat different aspects of a complex disease. For instance, in epilepsy, combining an AMPA receptor antagonist with drugs that have different mechanisms of action could be beneficial.
Preclinical evidence has already shown that low doses of an AMPA-receptor antagonist can enhance the anti-absence effects of ethosuximide (B1671622) in a rat model of absence seizures, suggesting a valuable interaction that targets thalamocortical hypersynchronization. dovepress.comdovepress.com Future preclinical paradigms should systematically explore the combination of this compound with other classes of antiepileptic drugs (AEDs). Such studies could reveal combinations that offer superior efficacy while potentially allowing for lower doses of each compound, thereby improving tolerability.
| Drug Class | Mechanism of Action | Example Compounds | Rationale for Combination with this compound |
|---|---|---|---|
| Sodium Channel Modulators | Reduce neuronal excitability by blocking voltage-gated sodium channels | Carbamazepine, Lamotrigine | Dual mechanism to suppress neuronal hyperexcitability: pre- and post-synaptically. |
| GABAergic Enhancers | Increase inhibitory neurotransmission via GABAA receptors | Benzodiazepines, Tiagabine | Rebalancing the excitatory/inhibitory imbalance from two different angles. |
| Calcium Channel Modulators | Modulate neurotransmitter release and neuronal firing | Ethosuximide | Potential synergy in treating absence seizures by targeting thalamocortical circuits. dovepress.comdovepress.com |
| SV2A Ligands | Modulate presynaptic neurotransmitter release | Levetiracetam | Combining a presynaptic mechanism with this compound's postsynaptic action. dovepress.com |
Development of Next-Generation AMPA/Kainate Antagonists
The development of this compound is part of a broader effort to create next-generation AMPA/kainate antagonists with improved therapeutic profiles. Early research into glutamate antagonists was often hampered by issues such as poor water solubility and significant CNS-related side effects. mcgill.cadovepress.com The discovery of novel chemical scaffolds, such as the quinazoline-2,4-diones of this compound and the non-competitive diarylpyridone structure of perampanel, marked a significant advancement over older quinoxalinedione (B3055175) antagonists. researchgate.netencyclopedia.pubuj.edu.pl
Future research is focused on refining these molecules to achieve greater selectivity and better pharmacokinetic properties. dovepress.com A highly promising direction is the development of antagonists that target specific subtypes of transmembrane AMPA receptor regulatory proteins (TARPs). nih.gov TARPs, such as the hippocampus-enriched TARP γ-8, modulate AMPA receptor trafficking and function in a region-specific manner. nih.gov By designing drugs that selectively interact with a specific AMPA receptor-TARP complex, it may be possible to modulate pathological activity in specific brain circuits without affecting normal function elsewhere, thus minimizing side effects. nih.gov The knowledge gained from compounds like this compound provides a crucial foundation for the rational design of these more sophisticated, next-generation antagonists.
| Antagonist Class | Example | Key Characteristic | Development Goal |
|---|---|---|---|
| Quinoxalinediones | NS-102 | Early competitive antagonist scaffold. mcgill.ca | Improve solubility and selectivity. |
| Quinazoline-2,4-diones | This compound | Structurally distinct competitive antagonist. researchgate.net | Enhance oral bioavailability and CNS penetration. |
| Non-competitive Antagonists | Perampanel | First-in-class selective, non-competitive antagonist. dovepress.com | Overcome limitations of competitive antagonism in high glutamate states. uj.edu.pl |
| TARP-dependent Antagonists | (Investigational) | Target specific AMPA receptor-TARP complexes. nih.gov | Achieve brain-region-specific modulation to improve therapeutic index. |
Exploration of this compound's Preclinical Profile in Other Relevant Central Nervous System Models
While initially developed with a focus on epilepsy, the mechanism of this compound suggests its potential utility across a range of CNS disorders characterized by glutamate-mediated excitotoxicity. researchgate.netontosight.ai Its efficacy in preclinical epilepsy models, such as the maximal electroshock seizure (MES) and amygdala kindling models, is well-documented. researchgate.net However, future research should broaden the scope of its preclinical evaluation.
Clinical investigations have already explored this compound for migraine and tinnitus, providing a strong rationale for developing more robust preclinical models for these conditions. researchgate.netdovepress.comspringermedizin.de Furthermore, given the central role of glutamate in neuronal injury and psychiatric disorders, this compound's profile warrants exploration in other models. ontosight.ai Preclinical studies could investigate its potential neuroprotective effects in models of cerebral ischemia or traumatic brain injury. researchgate.net Additionally, its potential anxiolytic or antidepressant effects could be assessed in relevant behavioral models, as glutamatergic modulation is an emerging strategy for treating psychiatric disorders. ontosight.ai Exploring its utility in neuropathic pain models is also a logical step, as other AMPA/kainate antagonists have shown promise in this area. researchgate.netencyclopedia.pub
Methodological Advancements in Preclinical Neuropharmacological Research
The journey of compounds like this compound from laboratory synthesis to potential therapeutic application is underpinned by advancements in preclinical research methodologies. The traditional suite of preclinical models for epilepsy, including the MES and pentylenetetrazole (PTZ) induced seizure tests, has been instrumental in identifying anticonvulsant activity. dovepress.com However, the development of targeted therapies necessitates more refined research tools.
A key area of advancement is the integration of molecular biology and genetics with behavioral pharmacology. springermedizin.deacnp.org The development of novel disease models based on specific genetic mutations known to cause epilepsy can provide a more targeted platform for testing compounds like this compound. springermedizin.de Furthermore, as the focus shifts towards creating drugs with fewer side effects, there is a growing need for more sophisticated behavioral assays that can detect subtle effects on cognition, learning, and mood. acnp.org The strategy of targeting specific receptor subunits or associated proteins, as seen in the development of subtype-selective GABA modulators and proposed for TARP-specific AMPA antagonists, represents a methodological shift towards rational drug design based on a deep understanding of the molecular targets. nih.govspringermedizin.de The entire preclinical process, from initial efficacy studies to absorption, distribution, metabolism, and excretion (ADME) profiling, relies on the continuous improvement and validation of analytical and bioanalytical methods to ensure data is reliable and translatable. nih.gov
Q & A
Q. What experimental models are most appropriate for evaluating Selurampanel's efficacy in epilepsy research?
Methodological Guidance: Use in vitro competitive binding assays to quantify AMPA receptor affinity (e.g., IC50 values for AMPA vs. kainate/NMDA receptors) . For in vivo studies, employ rodent models of induced seizures (e.g., pentylenetetrazole or maximal electroshock tests) with strict controls for dose-response relationships and pharmacokinetic parameters (e.g., bioavailability, half-life) . Include vehicle and positive control groups (e.g., perampanel) to contextualize results .
Q. How should researchers design pharmacokinetic studies for this compound to account for blood-brain barrier penetration?
Methodological Guidance: Use radiolabeled this compound (e.g., ¹¹C isotopes) in rodent models to measure CNS uptake via PET imaging . Pair this with plasma and cerebrospinal fluid (CSF) sampling to calculate brain-to-plasma ratios. Validate assays using high-performance liquid chromatography (HPLC) or mass spectrometry for precision .
Q. What are the key pharmacodynamic endpoints for assessing this compound's subtype selectivity in AMPA receptor antagonism?
Methodological Guidance: Conduct patch-clamp electrophysiology on recombinant GluA1-4 subunits expressed in HEK293 cells to measure inhibition kinetics. Compare results with TARP-associated AMPAR subtypes (e.g., GluA1/γ-8) to evaluate selectivity . Stratify data by receptor composition to identify bias .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound's efficacy across preclinical models of migraine and epilepsy?
Methodological Guidance: Perform stratified meta-analysis of existing data, categorizing studies by model type (e.g., cortical spreading depression vs. seizure induction), dosing regimen, and outcome measures (e.g., seizure latency vs. frequency). Use sensitivity analysis to identify confounding variables (e.g., species-specific TARP expression) .
Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships in heterogeneous patient populations?
Methodological Guidance: Apply non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability in pharmacokinetics/pharmacodynamics (PK/PD). Incorporate covariates like age, renal function, and co-medications. Validate models using bootstrapping or visual predictive checks .
Q. How can researchers address the challenge of off-target effects when studying this compound in complex CNS disorders?
Methodological Guidance: Use CRISPR/Cas9-generated GluA knockout models to isolate AMPAR-mediated effects. Combine with transcriptomic profiling (e.g., RNA-seq) of treated vs. untreated tissues to identify unintended pathway modulation . Cross-validate findings with selective TARP modulators .
Q. What strategies improve the translational validity of this compound studies from rodents to humans?
Methodological Guidance: Implement physiologically based pharmacokinetic (PBPK) modeling to scale doses across species. Incorporate human-derived neuronal cultures or induced pluripotent stem cell (iPSC) models to bridge preclinical and clinical data .
Data Analysis & Interpretation
Q. How should researchers handle variability in this compound's receptor binding affinity across experimental conditions?
Methodological Guidance: Standardize assays using reference antagonists (e.g., DNQX for AMPAR) and control for pH, temperature, and ion concentration. Apply Bland-Altman analysis to assess inter-lab reproducibility .
Q. What methods are effective for integrating multi-omics data in this compound's mechanism-of-action studies?
Methodological Guidance: Use network pharmacology approaches to map this compound’s targets onto protein-protein interaction networks. Combine with metabolomic data (e.g., LC-MS) to identify downstream biomarkers (e.g., glutamate/glutamine ratios) .
Ethical & Feasibility Considerations
Q. How can researchers ensure ethical rigor in this compound trials involving vulnerable populations (e.g., pediatric epilepsy patients)?
Methodological Guidance: Adhere to P-E/I-C-O frameworks for defining inclusion/exclusion criteria (e.g., Population: children aged 6–12; Intervention: adjunctive this compound; Control: placebo; Outcome: seizure frequency reduction) . Pilot studies should include independent safety monitoring boards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



